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5-(Methylamino)pyridazine-4-carboxylic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)pyridazine-4-carboxylic acid hydrochloride typically involves the reaction of pyridazine derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-(Methylamino)pyridazine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
5-(Methylamino)pyridazine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methylamino)pyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Methylamino)pyridazine-4-carboxylic acid hydrochloride include:
- Pyridazine derivatives with different substituents.
- Amino-substituted pyridazines.
- Carboxylic acid derivatives with varying functional groups .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable for certain applications in research and industry .
Biological Activity
5-(Methylamino)pyridazine-4-carboxylic acid hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article presents an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 2551117-79-2 |
Molecular Formula | C6H8ClN3O2 |
Molecular Weight | 189.6 g/mol |
Purity | 95% |
Origin | United States |
This compound exerts its biological effects primarily through its interaction with specific molecular targets, including enzymes and receptors. The compound is known to modulate various biochemical processes, influencing cellular signaling pathways and metabolic functions.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways critical for disease progression.
- Receptor Binding : It interacts with specific receptors, potentially altering their activity and downstream signaling.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models, indicating potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from damage, making it a candidate for neurodegenerative disease therapies.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL.
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound reduced lipopolysaccharide (LPS)-induced inflammation in macrophages by inhibiting NF-κB signaling pathways. The IC50 value was determined to be approximately 30 µM.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Effects |
---|---|---|---|
This compound | High | Moderate | Potential |
Pyridazine-4-carboxylic acid | Low | Low | None |
Methylaminopyridine derivatives | Moderate | Low | None |
Properties
Molecular Formula |
C6H8ClN3O2 |
---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
5-(methylamino)pyridazine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c1-7-5-3-9-8-2-4(5)6(10)11;/h2-3H,1H3,(H,7,8)(H,10,11);1H |
InChI Key |
VITJCVFKZYLENH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=NC=C1C(=O)O.Cl |
Origin of Product |
United States |
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